N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine is a specialized chemical compound with the molecular formula and a CAS number of 1187165-27-0. It is classified as a beta-amino acid derivative, which is a subgroup of amino acids characterized by the presence of an amino group attached to the beta carbon atom. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine is sourced from specialty chemical suppliers, such as Parchem, which provides this compound for research and industrial applications . In terms of classification, it falls under the category of organic compounds, specifically within the group of carboxylic acids and derivatives, and more narrowly as an amino acid derivative .
The synthesis of N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine can be approached through several methods:
The synthesis may involve:
The molecular structure of N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine features a central beta-alanine core with a propyl chain substituted with a benzylphenoxy group. This configuration contributes to its unique properties and reactivity.
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine can participate in various chemical reactions typical for amino acids, such as:
The reactivity largely depends on the functional groups present in the molecule. The presence of the benzylphenoxy moiety can influence the electronic properties, making it more reactive towards electrophiles.
N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine has several scientific uses:
N-[3-(4-Benzylphenoxy)propyl]-N-methyl-beta-alanine (PubChem CID: 9820434) is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a zinc-containing metalloenzyme encoded by the LTA4H gene in humans [1] [2]. LTA4H possesses dual enzymatic functions: (1) epoxide hydrolase activity that converts leukotriene A4 (LTA4) to pro-inflammatory leukotriene B4 (LTB4), and (2) aminopeptidase activity that degrades chemotactic peptides like Pro-Gly-Pro (PGP) [4] [9]. The compound's binding specificity for LTA4H was unequivocally demonstrated through X-ray crystallography (PDB ID: 3FHE), which revealed occupancy of the enzyme's hydrophobic substrate channel and direct coordination with the catalytic zinc ion [2] [3]. Structural analysis confirmed that the benzylphenoxy moiety occupies a hydrophobic subpocket formed by residues Tyr267 and Tyr378, while the carboxylic acid group of the beta-alanine subunit forms electrostatic interactions with Arg563 and Lys565 at the carboxylate recognition site [2] [7].
Table 1: Binding Affinity Profiling of N-[3-(4-Benzylphenoxy)propyl]-N-methyl-beta-alanine with LTA4H
| Assay Type | Binding Metric | Value | Experimental System |
|---|---|---|---|
| Fluorescence polarization | Kd | 26 nM | Recombinant human LTA4H |
| Competitive inhibition | Ki | 3–60 nM | Human neutrophil membranes |
| Epoxide hydrolase inhibition | IC50 | 2.5–49 nM | Ionophore-stimulated human whole blood |
| Isothermal titration calorimetry | ΔG | -10.8 kcal/mol | Purified LTA4H protein |
The compound inhibits LTA4H through competitive antagonism at the LTA4 binding pocket, specifically interfering with the epoxide hydrolase function while leaving aminopeptidase activity largely unperturbed [4] [9]. Kinetic studies using human recombinant LTA4H demonstrated a mixed-mode inhibition mechanism with predominant competitive characteristics (Ki = 26 nM) [2]. The catalytic zinc ion, coordinated by His295, His299, and Glu318, is directly engaged by the carboxylate group of the beta-alanine subunit, preventing water activation required for LTA4 hydrolysis [3] [7]. Molecular dynamics simulations reveal that inhibitor binding induces conformational changes in the active site loop (residues 351-359), restricting substrate access and stabilizing a closed-enzyme conformation [7]. This selective inhibition reduces LTB4 biosynthesis by >90% in calcium ionophore-stimulated human neutrophils at 100 nM concentration, as quantified by ELISA [2] [8].
Systematic structural modifications have delineated essential pharmacophoric elements for LTA4H inhibition:
Table 2: Structural Modifications and Impact on LTA4H Inhibition
| Modified Region | Structural Variation | Ki (nM) | Selectivity Ratio (EH/AP) |
|---|---|---|---|
| Parent compound | None | 26 | 2.1 |
| Linker length | Ethoxy instead of propoxy | 390 | 1.8 |
| Benzyl position | Meta-benzyl | 210 | 1.2 |
| Acid group | Ethyl ester | 2,400 | 0.3 |
| Amine substitution | Dimethylamino | 1,800 | 0.9 |
Comparative studies with ARM1 (4-(4-benzylphenyl)thiazol-2-amine) and 4-methoxydiphenylmethane (4MDM) hybrids reveal that the beta-alanine moiety in N-[3-(4-benzylphenoxy)propyl]-N-methyl-beta-alanine confers superior zinc chelation efficiency, translating to 5-fold greater epoxide hydrolase inhibition versus aminopeptidase activity compared to thiazole-based inhibitors [4] [9]. Molecular modeling of 4-OMe-ARM1 hybrids (PDB: 2.8 Å resolution) confirms that extended alkyl chains disrupt PGP orientation in the aminopeptidase site, preserving substrate degradation capacity [4].
Human genetic studies by deCODE genetics established the therapeutic rationale for LTA4H inhibition in cardiovascular diseases. Single nucleotide polymorphisms (SNPs) in the LTA4H promoter region (rs2660845, rs2660898, and rs2540491) correlate with increased LTB4 production and elevated myocardial infarction risk across European and North American cohorts (OR: 1.8–2.3; p < 0.001) [2] [9]. Transgenic mice overexpressing human LTA4H exhibit endothelial dysfunction, increased neutrophil recruitment in atherosclerotic plaques, and 40% larger infarct sizes following ischemia-reperfusion injury compared to wild-type controls [9]. In ApoE knockout mice, pharmacological inhibition with N-[3-(4-benzylphenoxy)propyl]-N-methyl-beta-alanine reduced plaque neutrophil content by 75% and decreased endothelial ICAM-1 expression by 60% without affecting collagen degradation pathways mediated by PGP [9]. Population pharmacogenomic analyses indicate that individuals carrying gain-of-function LTA4H haplotypes show enhanced responsiveness to LTA4H inhibitors, supporting patient stratification strategies in clinical development [8] [9].
Table 3: Genetic Variants of LTA4H Associated with Cardiovascular Risk
| Variant ID | Location | Minor Allele Frequency | LTB4 Increase (%) | Clinical Association |
|---|---|---|---|---|
| rs2660845 | Promoter | 0.32 | 55 ± 8 | Myocardial infarction (p=0.002) |
| rs2660898 | Intron 1 | 0.21 | 41 ± 6 | Ischemic stroke (p=0.011) |
| rs2540491 | 3' UTR | 0.15 | 63 ± 9 | Atherosclerosis progression (p<0.001) |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: